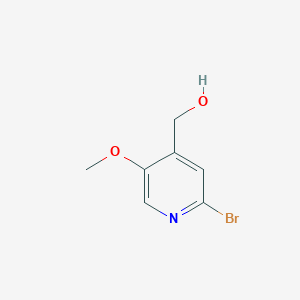

(2-Bromo-5-methoxypyridin-4-yl)methanol

Description

(2-Bromo-5-methoxypyridin-4-yl)methanol is a pyridine derivative featuring a bromine atom at position 2, a methoxy group at position 5, and a hydroxymethyl group at position 4 of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the methoxy group contributes electron-donating effects that modulate aromatic ring reactivity. The hydroxymethyl group provides a site for further functionalization, such as oxidation or esterification .

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(2-bromo-5-methoxypyridin-4-yl)methanol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3 |

InChI Key |

HQUMSHFOQBQRBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxypyridin-4-yl)methanol typically involves the bromination of 5-methoxypyridin-4-yl)methanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxypyridin-4-yl)methanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methanol group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.

Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

(2-Bromo-5-methoxypyridin-4-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomer: (5-Bromo-3-methoxypyridin-2-yl)methanol

A positional isomer, (5-Bromo-3-methoxypyridin-2-yl)methanol, differs in the placement of substituents: bromine at position 5 and methoxy at position 3 (vs. bromo-2 and methoxy-5 in the target compound). This structural variation alters electronic distribution:

- Reactivity : The proximity of bromine (position 2) to the hydroxymethyl group (position 4) in the target compound may facilitate intramolecular interactions or regioselective substitution reactions, whereas the isomer’s bromine (position 5) is meta to the hydroxymethyl group, reducing such effects .

Pyrimidine Analog: [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol

Replacing the pyridine ring with a pyrimidine ring introduces a second nitrogen atom at position 3 ([2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol). Key differences include:

- Basicity and Solubility : The pyrimidine ring’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the pyridine-based target compound.

- Substituent Effects : The 2-fluoro-phenyl group adds steric bulk and lipophilicity, which may reduce reactivity in nucleophilic substitutions compared to the bromine-methoxy-pyridine system .

Heterocyclic Derivative: (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol

This pyrimidine derivative features a methylthio group at position 2 and a cyclopentyl-methanol moiety. Contrasts with the target compound include:

- Electronic Modulation : The methylthio group is less electron-withdrawing than bromine, reducing activation of the pyrimidine ring for electrophilic substitution.

Data Table: Structural and Functional Comparisons

| Compound | Heterocycle | Substituents (Positions) | Key Reactivity Features |

|---|---|---|---|

| (2-Bromo-5-methoxypyridin-4-yl)methanol | Pyridine | Br (2), OMe (5), CH2OH (4) | Electrophilic substitution at Br; hydroxyl functionalization |

| (5-Bromo-3-methoxypyridin-2-yl)methanol | Pyridine | Br (5), OMe (3), CH2OH (2) | Reduced Br proximity to CH2OH; altered acidity |

| [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol | Pyrimidine | F-Ph (2), CH2OH (5) | Enhanced solubility; steric hindrance from Ph |

| (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol | Pyrimidine | Br (5), SCH3 (2), C5H9CH2OH (4) | Lower electrophilicity; high steric bulk |

Biological Activity

(2-Bromo-5-methoxypyridin-4-yl)methanol is a chemical compound characterized by a pyridine ring with specific substitutions that suggest potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features, which may influence its pharmacological properties. The following sections will detail the biological activities, synthesis, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrNO2, and it has a molecular weight of approximately 217.06 g/mol. The presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 4-position contributes to its chemical reactivity and interaction with biological targets .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. The bromine and methoxy groups can enhance binding to microbial targets, potentially leading to inhibition of growth.

- Anticancer Potential : Compounds with similar structures have been studied for their anticancer effects. The interactions mediated by the functional groups in this compound may influence pathways involved in cancer cell proliferation.

The mechanism of action for this compound is thought to involve:

- Enzyme Interaction : The bromine atom may enhance binding affinity to specific enzymes or receptors, influencing their activity.

- Receptor Binding : The methoxy group can affect the solubility and bioavailability of the compound, facilitating its interaction with biological receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. One common method includes:

- Bromination : Introducing a bromine atom at the 2-position.

- Methoxylation : Adding a methoxy group at the 5-position.

- Hydroxymethylation : Introducing the hydroxymethyl group at the 4-position.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:

Study 1: Antimicrobial Activity

A study investigated compounds similar to this compound for their antibacterial effects against various pathogens. Results indicated significant inhibitory potential against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.22 mg/ml to 0.44 mg/ml for sensitive strains .

Study 2: Anticancer Activity

Research on structurally related pyridine derivatives revealed promising anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. The study suggested that modifications in the pyridine structure could enhance cytotoxic effects against specific cancer types .

Comparative Analysis

To understand how this compound compares with similar compounds, a table is provided below:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (2-Bromo-6-methoxypyridin-3-yl)methanol | 0.73 | Different substitution pattern on pyridine ring |

| 3-Amino-2-bromo-6-methoxypyridine | 0.81 | Contains an amino group which may enhance reactivity |

| 5-Bromo-6-(difluoromethoxy)pyridine | 0.74 | Fluorine substituents may alter electronic properties |

| (2-Bromo-6-methoxypyridin-3-yl)methanol | 0.73 | Similar hydroxymethyl substitution but different position |

| 5-Bromo-2-methoxypyridine-4-methanol | 0.71 | Different position of bromine and methoxy groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.